2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide
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Overview
Description
2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide is an organic compound with the molecular formula C13H18N2O2 It is characterized by the presence of a pyrrolidine ring attached to a methoxyphenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine under specific conditions. The process can be summarized as follows:
Starting Materials: 4-methoxyphenylacetic acid and pyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Procedure: The 4-methoxyphenylacetic acid is first activated using DCC, followed by the addition of pyrrolidine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-[2-(4-Hydroxyphenyl)-1-pyrrolidinyl]acetamide.
Reduction: The amide group can be reduced to an amine, resulting in the formation of 2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]ethylamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to create various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-[2-(4-Hydroxyphenyl)-1-pyrrolidinyl]acetamide.
Reduction: 2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]ethylamine.
Substitution: Various halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. By binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism, it can exert various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Hydroxyphenyl)-1-pyrrolidinyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]ethylamine: Similar structure but with an amine group instead of an amide group.
4-Methoxyphenylacetic acid: The precursor compound used in the synthesis of 2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and pyrrolidine ring contribute to its pharmacological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-11-6-4-10(5-7-11)12-3-2-8-15(12)9-13(14)16/h4-7,12H,2-3,8-9H2,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVNVBOXXYDMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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